molecular formula C59H72F2N10O7S B12381042 PROTAC KRAS G12D degrader 1

PROTAC KRAS G12D degrader 1

Cat. No.: B12381042
M. Wt: 1103.3 g/mol
InChI Key: KHIURKSPHCFKCV-FQLPBZNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC KRAS G12D degrader 1 is a potent and selective degrader of the KRAS G12D mutant protein. This compound is part of the proteolysis-targeting chimera (PROTAC) class of molecules, which are designed to target and degrade specific proteins within cells. The KRAS G12D mutation is a common alteration found in various cancers, making this degrader a promising therapeutic candidate for targeting KRAS G12D-associated tumors .

Preparation Methods

The synthesis of PROTAC KRAS G12D degrader 1 involves multiple steps, including the preparation of the linker, the warhead, and the E3 ligase ligand. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve scaling up the synthetic route while ensuring high purity and yield. This typically requires optimization of reaction conditions, purification techniques, and quality control measures.

Chemical Reactions Analysis

PROTAC KRAS G12D degrader 1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

PROTAC KRAS G12D degrader 1 exerts its effects by inducing the degradation of the KRAS G12D protein through the ubiquitin-proteasome system. The compound binds to the KRAS G12

Properties

Molecular Formula

C59H72F2N10O7S

Molecular Weight

1103.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-[(2S)-2-[[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C59H72F2N10O7S/c1-7-43-46(60)19-16-37-23-41(72)24-44(49(37)43)51-50(61)52-45(26-62-51)55(70-27-38-17-18-39(28-70)65-38)68-58(67-52)78-30-40-11-10-21-69(40)20-8-9-22-77-31-48(74)66-54(59(4,5)6)57(76)71-29-42(73)25-47(71)56(75)64-33(2)35-12-14-36(15-13-35)53-34(3)63-32-79-53/h12-16,19,23-24,26,32-33,38-40,42,47,54,65,72-73H,7-11,17-18,20-22,25,27-31H2,1-6H3,(H,64,75)(H,66,74)/t33-,38?,39?,40-,42+,47-,54+/m0/s1

InChI Key

KHIURKSPHCFKCV-FQLPBZNCSA-N

Isomeric SMILES

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@H]7CCCN7CCCCOCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)N[C@@H](C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F

Canonical SMILES

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC7CCCN7CCCCOCC(=O)NC(C(=O)N8CC(CC8C(=O)NC(C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F

Origin of Product

United States

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